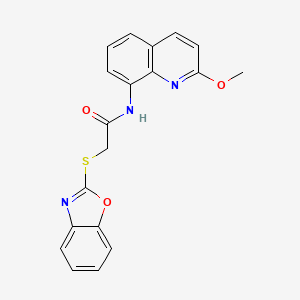
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide is a novel synthetic entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
This compound is synthesized through a multistep reaction involving benzoxazole and quinoline derivatives, which are known for their diverse biological activities. The synthesis typically involves the formation of the benzoxazole moiety followed by the introduction of the methoxyquinoline and acetamide functionalities.
Antimicrobial Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 60 |
| Bacillus subtilis | 20 | 40 |
These results suggest that This compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has also been evaluated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HCT-116 | 10.0 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
Research on related benzoxazole compounds has established a structure–activity relationship that aids in understanding how modifications to the chemical structure can enhance biological activity. Key factors influencing activity include:
- Substituents on the benzoxazole ring : Electron-donating groups enhance antimicrobial activity.
- Positioning of functional groups : The location of methoxy or other substituents significantly impacts the compound's efficacy against specific pathogens.
Case Studies
- Antimicrobial Efficacy : A study conducted by Kakkar et al. demonstrated that derivatives with a similar benzoxazole core showed promising antibacterial effects with MIC values comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies reported by Zhang et al. highlighted that compounds structurally similar to our target exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-17-10-9-12-5-4-7-14(18(12)22-17)20-16(23)11-26-19-21-13-6-2-3-8-15(13)25-19/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZCQJAVAICLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














